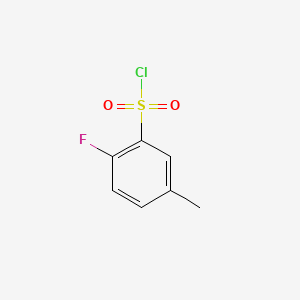

2-Fluoro-5-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZTWWZAQLPJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382287 | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-14-6 | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methylbenzenesulfonyl Chloride

This guide provides a comprehensive technical overview of 2-Fluoro-5-methylbenzenesulfonyl chloride, a key intermediate in the fields of medicinal chemistry and fine chemical synthesis. We will delve into its core chemical properties, establish a robust synthesis protocol grounded in established mechanisms, explore its reactivity, and outline critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction and Strategic Importance

This compound (CAS No. 870704-14-6) is an aromatic sulfonyl chloride featuring a strategically placed fluorine atom and a methyl group on the benzene ring.[1][2] The presence and positioning of these functional groups are critical. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the aromatic ring and can serve as a site for metabolic blocking or as a handle for forming hydrogen bonds in biologically active molecules. The sulfonyl chloride moiety is a powerful electrophile, primarily used to introduce the 2-fluoro-5-methylbenzenesulfonyl group into molecules, most commonly through the formation of sulfonamides by reaction with primary or secondary amines. The precursor, 2-Fluoro-5-methylaniline, is a known building block in the synthesis of pharmaceuticals and agrochemicals, underscoring the potential utility of its sulfonyl chloride derivative in creating novel, high-value compounds.[3][4]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 870704-14-6 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂S | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 30-34 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Synonyms | 3-(Chlorosulfonyl)-4-fluorotoluene | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a singlet for the methyl (CH₃) protons, typically in the 2.3-2.6 ppm range. The aromatic protons would appear as a set of complex multiplets further downfield, with their coupling patterns influenced by both the fluorine and sulfonyl chloride groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct signals corresponding to the seven carbon atoms. The carbon atom bonded to the fluorine will show a large coupling constant (¹J C-F), a characteristic feature of fluorinated aromatics.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches), typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Synthesis Protocol: A Mechanistic Approach

The most reliable and industrially scalable method for preparing aromatic sulfonyl chlorides is the Sandmeyer-type reaction. This process involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide. The following protocol details the synthesis of this compound from its corresponding aniline precursor.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer synthesis of aryl sulfonyl chlorides.[7][8]

Reagents and Equipment:

-

2-Fluoro-5-methylaniline (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Sulfur Dioxide (SO₂)

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl) (catalytic amount)

-

Ice, Water

-

Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel

Procedure:

-

Preparation of the Sulfur Dioxide Solution: In a well-ventilated fume hood, bubble sulfur dioxide gas through glacial acetic acid in the reaction vessel, cooled in an ice bath, until a saturated solution is obtained. Add a catalytic amount of Copper(I) Chloride to this solution. Maintain the temperature at 0-5 °C.

-

Causality: Using a pre-prepared, cold solution of SO₂ ensures it is readily available to react with the diazonium salt as it is added, minimizing decomposition. Acetic acid is an effective solvent for both the SO₂ and the intermediate species.[8] The Cu(I) catalyst is essential for facilitating the radical mechanism that adds the SO₂Cl group.[8]

-

-

Diazotization of the Aniline: In a separate beaker, suspend 2-Fluoro-5-methylaniline in a mixture of concentrated HCl and water. Cool this suspension to between -5 °C and 0 °C using an ice-salt bath.

-

Causality: The low temperature is critical because diazonium salts are thermally unstable and can decompose violently at higher temperatures. The acidic medium is required for the formation of the nitrous acid (from NaNO₂) which is the active diazotizing agent.

-

-

Formation of the Diazonium Salt: While vigorously stirring the aniline suspension, add a pre-cooled aqueous solution of sodium nitrite dropwise via an addition funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 0 °C. Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

-

Causality: A slow, controlled addition of nitrite prevents a dangerous exotherm and localized high concentrations of nitrous acid, which can lead to side reactions and decomposition.

-

-

The Sandmeyer Reaction: Add the cold diazonium salt slurry portion-wise to the vigorously stirred, cold SO₂/acetic acid/CuCl solution from step 1. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C. Effervescence (release of N₂ gas) will be observed.

-

Causality: This is the core transformation. The diazonium salt decomposes to an aryl radical, which is trapped by the SO₂. The copper catalyst facilitates this electron transfer process. Keeping the temperature low is paramount to prevent undesired side reactions, such as the formation of phenols.

-

-

Work-up and Isolation: After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature. Quench the reaction by pouring it into a large volume of ice-water. The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts. Dry the product under vacuum.

-

Causality: Drowning the reaction mixture in ice-water precipitates the organic product, which has low aqueous solubility, while dissolving the inorganic byproducts. Thorough washing is essential for purity.

-

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group.

-

Sulfonamide Formation: This is the most common application. The compound reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents.

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.

-

Influence of Substituents:

-

The fluoro group at the ortho-position is electron-withdrawing, which can slightly increase the electrophilicity of the sulfonyl chloride group. Its primary value lies in modulating the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final molecule it is incorporated into.

-

The methyl group at the meta-position (relative to the fluorine) is weakly electron-donating. Its presence provides steric bulk and can influence the binding orientation of the molecule within a biological target.

-

The primary application of this reagent is as a specialized building block in drug discovery programs, where the unique combination of fluorine, methyl, and sulfonyl groups is desired to optimize the activity, selectivity, and pharmacokinetic profile of a lead compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as corrosive. It causes severe skin burns and eye damage (H314, GHS05).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles along with a full face shield.[5]

-

Handling: Avoid all contact with skin and eyes. Do not breathe dust or vapors. It is moisture-sensitive and will react with water (hydrolyze) to release hydrochloric acid (HCl) and 2-fluoro-5-methylbenzenesulfonic acid. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

By understanding the fundamental properties, synthesis, and reactivity of this compound, researchers can confidently and safely leverage this important building block to advance their scientific objectives.

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b). Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 870704-14-6) Properties. Retrieved from [Link]

-

Moody, C. J., & Newton, C. G. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(4), 632–635. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound 97 870704-14-6 [sigmaaldrich.com]

- 2. CAS 870704-14-6 | 6762-7-25 | MDL MFCD04039785 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-氟-5-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-5-methylbenzenesulfonyl chloride (CAS 870704-14-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-methylbenzenesulfonyl chloride, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling procedures.

Introduction and Strategic Importance

This compound is a substituted aromatic sulfonyl chloride. The presence of a fluorine atom, a methyl group, and a reactive sulfonyl chloride moiety on the benzene ring makes it a versatile intermediate. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable component in the design of novel pharmaceuticals and agrochemicals.[1] The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines to form sulfonamides, a common pharmacophore in many drug classes.

This guide will provide the necessary details for researchers to effectively utilize this compound in their synthetic endeavors, with a focus on both practical application and the underlying chemical principles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its successful application in research and development.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 870704-14-6 | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Solid | |

| Melting Point | 30-34 °C | |

| Density | 1.423 g/mL at 25 °C (for the isomeric 5-fluoro-2-methyl compound) | [2][3] |

| Flash Point | > 110 °C |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the sulfonyl chloride group (S=O stretching) typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).[4]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of aryl sulfonyl chlorides from anilines is the Sandmeyer reaction.[6][7] This involves the diazotization of the corresponding aniline followed by reaction with sulfur dioxide in the presence of a copper(I) salt catalyst.

Synthesis Pathway Overview

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Sandmeyer reaction.

Materials:

-

2-Fluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-5-methylaniline.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid with stirring to form the aniline hydrochloride salt slurry.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be kept cold.

-

-

Sandmeyer Reaction:

-

In a separate large beaker, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the cooled acetic acid.

-

Add copper(I) chloride to this solution with continued SO₂ bubbling until the color changes, indicating the formation of the copper(I) complex.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Control the rate of addition to manage foaming and maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

The product, this compound, will separate as an oil or solid.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Mechanistic Insights

Caption: Simplified mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

The Sandmeyer reaction is believed to proceed via a radical mechanism.[6][7] Copper(I) acts as a single-electron transfer agent, reducing the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent oxidation by copper(II) and reaction with chloride affords the final this compound and regenerates the copper(I) catalyst.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of complex organic molecules with potential biological activity.

Synthesis of CRTH2 Antagonists

A notable application of this compound is in the synthesis of Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. These compounds are being investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[8]

In a patented synthetic route, this compound is reacted with an appropriate amine to form the corresponding sulfonamide, which is a key structural motif of the final active pharmaceutical ingredient.

Caption: General reaction scheme for the synthesis of a CRTH2 antagonist intermediate.

Agrochemical Synthesis

The incorporation of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability.[9][10] While specific public-domain examples detailing the use of this compound in agrochemical synthesis are scarce, its structural motifs are highly relevant. It can be used to introduce the 2-fluoro-5-methylphenylsulfonyl group into potential herbicides, fungicides, or insecticides to modulate their biological activity and physicochemical properties.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314: Causes severe skin burns and eye damage.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, use a suitable respirator with an appropriate cartridge.

-

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower should be readily available.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent contact with moisture, as sulfonyl chlorides react with water to produce corrosive acids.

-

Store away from incompatible materials such as strong bases, alcohols, and amines.

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of a reactive sulfonyl chloride group and a fluorinated aromatic ring provides a versatile scaffold for the synthesis of novel, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- US Patent Application Publication US 2012/0309796 A1. (2012). ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances.

-

Chemcasts. (n.d.). This compound (CAS 870704-14-6) Properties. Retrieved from [Link]

- Benchchem. (2025).

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Journal of Pesticide Science.

- Benchchem. (2025). Application Notes and Protocols for 2-Fluoro-5-methylhex-3-ene in Agrochemical Development.

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Technical Documents for "this compound".

-

Cheméo. (n.d.). Chemical Properties of 5-Fluoro-2-methylbenzenesulphonyl chloride (CAS 445-05-6). Retrieved from [Link]

- Benchchem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.

- Benchchem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluoro-2-methylbenzenesulfonyl chloride 97 445-05-6 [sigmaaldrich.com]

- 3. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylbenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, imparts specific electronic and steric properties that make it a versatile reagent in the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its reactivity and physical characteristics.

Systematic Name: this compound CAS Number: 870704-14-6 Molecular Formula: C₇H₆ClFO₂S Molecular Weight: 208.64 g/mol

The structure consists of a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom at the 2-position, and a methyl group at the 5-position.

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents S [label="S"]; O1 [label="O"]; O2 [label="O"]; Cl [label="Cl"]; F [label="F"]; CH3 [label="CH₃"];

// Positioning C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S [len=1.5]; S -- O1 [len=1.2]; S -- O2 [len=1.2]; S -- Cl [len=1.5]; C2 -- F [len=1.5]; C5 -- CH3 [len=1.5];

// Double bonds C1 -- C6 [style=solid, constraint=false, len=1]; C2 -- C3 [style=solid, constraint=false, len=1]; C4 -- C5 [style=solid, constraint=false, len=1];

// Invisible edges for layout C3 -- C4 [len=1]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 30-34 °C | |

| Flash Point | > 110 °C | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol |

Synthesis of this compound

The most direct and industrially viable method for the synthesis of this compound is the electrophilic chlorosulfonation of 4-fluorotoluene.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). In this reaction, an electrophile (in this case, the chlorosulfonium cation, ClSO₂⁺) attacks the electron-rich aromatic ring of 4-fluorotoluene. The regioselectivity of this reaction—that is, the position at which the sulfonyl chloride group attaches to the ring—is governed by the directing effects of the substituents already present: the fluorine atom and the methyl group.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It is an ortho, para-director and activates the ring towards electrophilic attack.[2]

-

Fluorine Atom (-F): The fluorine atom is an interesting case. It is an electron-withdrawing group (EWG) through a strong inductive effect (-I) due to its high electronegativity, which deactivates the ring. However, it is also a π-donating group through resonance (+M) due to its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. Despite this, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[3][4]

In 4-fluorotoluene, the methyl group is at position 1 and the fluorine at position 4. The positions ortho to the activating methyl group are 2 and 6. The positions ortho to the deactivating but ortho, para-directing fluorine group are 3 and 5. The concerted directing effects of both groups, with the activating methyl group having a stronger influence, favor substitution at the position ortho to the methyl group and meta to the fluorine group, which is the 2-position. This leads to the formation of the desired product, this compound.

Start [label="4-Fluorotoluene"]; Reagent [label="Chlorosulfonic Acid (ClSO₃H)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Arenium Ion Intermediate", shape=diamond, fillcolor="#FFFFFF"]; Product [label="2-Fluoro-5-methylbenzenesulfonyl\nchloride"];

Start -> Intermediate [label="Electrophilic Attack"]; Reagent -> Intermediate; Intermediate -> Product [label="Deprotonation"]; }

Figure 2: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 4-Fluorotoluene

This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.[5][6][7] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and the evolution of hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

4-Fluorotoluene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (typically 3-5 molar equivalents relative to the 4-fluorotoluene). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Substrate: Slowly add 4-fluorotoluene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture between 0 and 10 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the desired reaction rate and selectivity) for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Spectroscopic methods are indispensable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom, and its coupling to adjacent protons can further confirm the structure. A known ¹H NMR spectrum for this compound is available in the literature.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The sulfonyl chloride moiety is a reactive handle that can readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups.

The presence of the 2-fluoro-5-methylphenyl motif is of particular interest in drug discovery for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can increase the lipophilicity of a molecule in certain contexts, which can improve its ability to cross cell membranes. It can also lower the pKa of nearby functional groups.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of a drug molecule.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its utility in the synthesis of inhibitors for various enzymes and receptors where a substituted phenylsulfonamide or sulfonate ester is a key pharmacophore. Patent literature suggests its use in the synthesis of compounds targeting a range of therapeutic areas.[9]

Safety and Handling

This compound is a corrosive substance and should be handled with care. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. All handling should be performed in a fume hood while wearing appropriate personal protective equipment.

Conclusion

This compound is a synthetically useful building block with significant potential in medicinal chemistry and other areas of organic synthesis. Its preparation via the chlorosulfonation of 4-fluorotoluene is a scalable and well-understood process, governed by the principles of electrophilic aromatic substitution. The unique combination of a reactive sulfonyl chloride group and a fluorinated, methylated phenyl ring makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of versatile intermediates like this compound is expected to increase.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 7, 2026, from [Link]

-

Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved January 7, 2026, from [Link]

-

Lumen Learning. (n.d.). 14.3: Substituent Effects. Organic Chemistry II. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved January 7, 2026, from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Michael Evans. Retrieved January 7, 2026, from [Link]

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 7, 2026, from [Link]

-

Google Patents. (2012). Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Retrieved January 7, 2026, from [Link]

-

GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN1554644A - One-pot method for preparing p-fluorothiophenol.

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

Sources

- 1. RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 8. 2-FLUORO-5-METHYLBENZENESULFONYL CHLORI&(870704-14-6) 1H NMR spectrum [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-Fluoro-5-methylbenzenesulfonyl Chloride

This guide provides a comprehensive overview of 2-Fluoro-5-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry, particularly within the realm of drug discovery and development. This document will delve into its fundamental chemical and physical properties, explore its synthesis, detail its applications with a focus on its role in medicinal chemistry, and provide essential safety and handling protocols.

Core Molecular and Physical Properties

This compound, also known as 5-fluoro-2-methylbenzenesulfonyl chloride, is an organosulfur compound with the chemical formula C₇H₆ClFO₂S.[1] Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride functional group.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 208.64 g/mol | [2][3][4][5] |

| CAS Number | 445-05-6 | [2][3][4][5][6][7] |

| Linear Formula | FC₆H₃(CH₃)SO₂Cl | [2][5] |

| Density | 1.423 g/mL at 25 °C (lit.) | [2][3][5] |

| Refractive Index | n20/D 1.5355 (lit.) | [2][3][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][5] |

| Physical Form | Not explicitly stated, but likely a liquid or low-melting solid at room temperature given the provided density and refractive index. | |

| SMILES String | Cc1ccc(F)cc1S(Cl)(=O)=O | [2][5] |

| InChI Key | NPEWBMJAUUSBLE-UHFFFAOYSA-N | [2][5] |

The strategic placement of the fluorine atom and the methyl group on the benzene ring, in conjunction with the reactive sulfonyl chloride moiety, makes this compound a versatile building block in organic synthesis. The fluorine atom can modulate the electronic properties and lipophilicity of resulting molecules, which is a critical consideration in drug design.[8]

Synthesis and Reaction Mechanisms

The synthesis of substituted benzenesulfonyl chlorides like this compound typically involves a multi-step process. A common synthetic route involves the diazotization of the corresponding aniline, followed by a sulfonyl group introduction.

A general process for preparing substituted benzenesulfonyl chlorides involves the diazotization of an aniline compound with an aqueous solution of sodium nitrite and an aqueous solution of sodium fluoroborate in an acidic solution to generate a diazonium fluoroborate salt.[9] This intermediate can then be further reacted to yield the desired sulfonyl chloride.

Another approach involves the oxidative chlorination of heteroaryl thiols to produce the corresponding sulfonyl chlorides. This method can be particularly useful for generating heteroaromatic sulfonyl fluorides which tend to be more stable than their chloride counterparts.[10]

Applications in Research and Drug Development

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, leading to the formation of a stable sulfonamide linkage.

Synthesis of Sulfonamides

The reaction of this compound with a primary or secondary amine in the presence of a base (to neutralize the HCl byproduct) readily yields the corresponding sulfonamide.

Experimental Protocol: General Synthesis of a Sulfonamide

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution and stir.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture, maintaining a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).

Role in Medicinal Chemistry

The incorporation of the 2-fluoro-5-methylbenzenesulfonyl moiety into drug candidates can be advantageous. The fluorine atom can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is crucial for oral bioavailability and CNS penetration.[8]

For instance, 5-Fluoro-2-methylbenzenesulfonyl chloride may be used to synthesize 1-(aminomethyl)-5-fluoro-N,N-dimethyl-benzenesulfonamide.[2][3] Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are also gaining prominence as tools in chemical biology and drug discovery, serving as covalent probes and inhibitors for various enzymes.[10]

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Information:

-

Hazard Statements: Causes severe skin burns and eye damage.[11] Reacts violently with water, liberating toxic gas.[11]

Recommended Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][5][11]

-

For respiratory protection, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases and particulates.[11]

-

Ensure an eyewash station and safety shower are readily accessible.[11]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as water and strong bases.

-

Keep the container tightly closed and under an inert atmosphere.[6]

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water. Seek immediate medical attention.[11][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Seek immediate medical attention.[11][12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with particular relevance to the field of medicinal chemistry. Its unique substitution pattern allows for the introduction of a fluorinated methylphenylsulfonyl group, which can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

-

This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. Available from: [Link]

-

This compound (CAS 870704-14-6) Properties. Chemcasts. Available from: [Link]

-

Chemical Properties of 5-Fluoro-2-methylbenzenesulphonyl chloride (CAS 445-05-6). Cheméo. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Sciences. Available from: [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health. Available from: [Link]

-

methanesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

-

5-Fluoro-2-methylbenzenesulfonyl chloride CAS NO.445-05-6. LookChem. Available from: [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 5-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 5-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 445-05-6|5-Fluoro-2-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. 5-Fluoro-2-methylbenzenesulfonyl chloride, CasNo.445-05-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 10. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methylbenzenesulfonyl Chloride

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Fluoro-5-methylbenzenesulfonyl chloride (CAS No. 870704-14-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety procedures, ensuring a self-validating system of laboratory practice.

Core Chemical Identity and Physicochemical Characteristics

This compound is a specialized reagent used in organic synthesis. Its reactivity, driven by the sulfonyl chloride group, makes it a valuable building block, but also necessitates stringent handling protocols. Understanding its fundamental properties is the first step toward safe and effective utilization.

The presence of the sulfonyl chloride functional group is the primary driver of this compound's hazardous properties. It is highly susceptible to nucleophilic attack, particularly by water, which dictates many of the handling and storage requirements detailed later in this guide.

| Property | Value | Source |

| CAS Number | 870704-14-6 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2] |

| Molecular Weight | 208.64 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 30-34 °C | [2] |

| Synonyms | 2-Fluoro-5-methylbenzene-1-sulfonyl chloride |

Note: Data for density and flash point are not available for this specific isomer, but a related isomer, 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6), has a density of 1.423 g/mL and a flash point of >110°C, which can serve as a cautious reference.[3][4][5]

Hazard Identification and GHS Classification

The primary and most immediate danger of this compound is its severe corrosive nature. This is not merely an irritant; contact can cause severe, irreversible damage to tissues. The Globally Harmonized System (GHS) provides a clear and universal depiction of these risks.

| GHS Classification | Code | Description | Source |

| Pictogram | GHS05 (Corrosion) | [3] | |

| Signal Word | Danger | [3][6][7][8] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [3][6][8][9] |

| Hazard Statement | EUH014 | Reacts violently with water (classification for similar compounds). | [9] |

The H314 classification is a result of the compound's rapid hydrolysis upon contact with moisture (such as on skin or in the eyes) to form hydrochloric acid (HCl) and 2-fluoro-5-methylbenzenesulfonic acid. This reaction is the chemical basis for its corrosive effects.

Proactive Risk Mitigation: Safe Handling, Storage, and Personal Protection

A proactive approach to safety is paramount. The following protocols are designed to prevent exposure and mitigate risks during routine handling and storage.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor and dust exposure.[10][11]

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7][11][12] Their proximity is critical for a rapid response to any accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent any contact with this corrosive substance. The following workflow should be considered standard practice.

Caption: Diagram 1: A decision workflow for selecting appropriate PPE.

Handling and Hygiene Protocols

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[9][10]

-

Moisture-Free Environment: Use only dry glassware and equipment. The compound is moisture-sensitive and reacts with water.[7]

-

Personal Hygiene: Wash hands and face thoroughly after handling the material and before breaks or leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[9]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7][10]

Storage Protocols

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[9][11]

-

Segregation: Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[11][12] Store in a designated corrosives area.[9][11]

-

Security: Store in a locked cabinet or area to restrict access.[7][8][13]

Emergency Response: A Calm and Methodical Approach

In the event of an emergency, a pre-planned, systematic response is crucial to minimize harm.

First Aid for Exposure

Immediate and decisive action is required following any exposure. The goal is to rapidly remove the chemical and seek professional medical help.

Caption: Diagram 2: A decision tree for immediate first-aid actions.

A critical note on ingestion: Vomiting should not be induced due to the severe risk of secondary corrosive damage and perforation of the esophagus or stomach.[9][13]

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[10][14]

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow toward people.

-

Protect: Wear full PPE, including respiratory protection if necessary.[10]

-

Contain: Prevent the spill from entering drains or waterways.[10][14]

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[10]

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical powder or carbon dioxide (CO₂).[10] Use of water spray or foam is discouraged as the compound reacts with water, liberating toxic and corrosive gases.[7][13][14]

-

Hazardous Combustion Products: A fire will generate highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[7][10][12]

-

Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][13][14]

Stability and Reactivity Profile

Understanding the chemical's reactivity is key to preventing dangerous situations.

-

Reactivity with Water: The most significant reactivity hazard is its reaction with water, which can be violent.[9] This reaction produces corrosive acids and toxic gas, underscoring the need to keep it in a moisture-free environment.

-

Chemical Stability: The compound is stable under the recommended dry storage conditions.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and strong oxidizing agents, as these can cause vigorous and hazardous reactions.[11][12]

-

Hazardous Decomposition: Thermal decomposition at high temperatures will produce the hazardous gases mentioned in the fire-fighting section.[10]

Toxicological Insights

While comprehensive toxicological data (e.g., LD50) for this compound is not fully documented, the primary toxicological threat is well-established from its chemical properties and data on analogous compounds.[7][9][13]

-

Primary Effect: The compound is a corrosive material. The mechanism of toxicity is direct chemical burns to any tissue it contacts.

-

Routes of Exposure:

-

Skin/Eye Contact: Causes severe burns and potentially irreversible eye damage.[7][13]

-

Inhalation: Inhaling dust or vapors will cause severe burns to the respiratory tract.

-

Ingestion: Swallowing the chemical will cause severe burns to the mouth, throat, and stomach, with a significant danger of perforation.[9][13]

-

Due to the lack of extensive chronic toxicity data, it should be handled as a substance with unknown long-term effects, reinforcing the need for stringent exposure controls.

References

- This compound (CAS 870704-14-6) Properties. Chemcasts.

- This compound Properties vs Temper

- 2-(Difluoromethyl)

- 5-Fluoro-2-methylbenzenesulfonyl chloride 97 445-05-6. Sigma-Aldrich.

- 2905-25-1 | CAS D

- SAFETY DATA SHEET - 2-Bromobenzenesulfonyl Chloride. TCI Chemicals.

- SAFETY DATA SHEET - 2-Bromobenzenesulfonyl chloride. Fisher Scientific.

- SAFETY D

- 2-Bromobenzenesulfonyl chloride 97 2905-25-1. Sigma-Aldrich.

- SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich.

- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific.

- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.

- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride (European). Fisher Scientific.

- SAFETY DATA SHEET - 2-Fluorobenzoyl chloride. Fisher Scientific.

- 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6. ChemicalBook.

- 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE - Safety D

- MSDS of 5-Fluoro-2-methoxy-benzenesulfonyl chloride. ChemBlink.

- 5-Fluoro-2-methylbenzenesulfonyl chloride, 97%. Fisher Scientific.

- This compound 97 870704-14-6. Sigma-Aldrich.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 2-氟-5-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 5-Fluoro-2-methylbenzenesulfonyl chloride 97 445-05-6 [sigmaaldrich.com]

- 4. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]

- 5. 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.ie [fishersci.ie]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Safe Handling and Storage of 2-Fluoro-5-methylbenzenesulfonyl Chloride

This guide provides an in-depth technical framework for the safe handling and storage of 2-Fluoro-5-methylbenzenesulfonyl chloride (CAS No. 870704-14-6), a vital reagent in contemporary drug discovery and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining the integrity of this reactive compound. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Reagent: Chemical Profile and Inherent Risks

This compound is an aromatic sulfonyl chloride characterized by the molecular formula C7H6ClFO2S.[1] Like other sulfonyl chlorides, its reactivity is centered around the electrophilic sulfur atom, making it a valuable precursor for the synthesis of sulfonamides and sulfonate esters. However, this reactivity also presents significant handling challenges.

The primary hazard associated with this compound and related compounds is its violent reaction with water and other nucleophilic substances.[2][3] This hydrolysis reaction produces corrosive hydrochloric acid and the corresponding sulfonic acid, which can cause severe burns upon contact with skin and eyes and damage to the respiratory tract if inhaled.[2][4][5][6]

Hazard Identification and Mitigation

A thorough understanding of the potential hazards is the foundation of safe handling. The following table summarizes the key risks associated with this compound, based on data for analogous sulfonyl chlorides.

| Hazard Type | Description | Mitigation Strategy |

| Corrosivity | Causes severe skin burns and eye damage upon contact.[4][5][6] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[7][8] |

| Reactivity | Reacts violently with water, alcohols, bases, and amines, releasing toxic and corrosive fumes.[2][3] | Store away from incompatible materials in a cool, dry, and well-ventilated area.[9] |

| Inhalation Toxicity | Vapors and mists are highly irritating to the respiratory tract and can cause serious damage.[2][4] | Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] |

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The use of appropriate PPE is the most critical line of defense against exposure to this compound.[8][11] The following table outlines the minimum required PPE for handling this compound.

| Body Part | Required PPE | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and chemical burns. |

| Eyes/Face | Safety goggles and a face shield.[7] | To protect against splashes and fumes. |

| Body | Chemical-resistant lab coat or apron.[7][8] | To protect underlying clothing and skin from spills. |

| Respiratory | Use within a certified chemical fume hood. For emergencies or large spills, a full-face respirator with an acid gas cartridge is necessary. | To prevent inhalation of corrosive vapors and mists. |

Workflow for Safe Handling and Storage

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal, emphasizing critical control points.

Caption: Workflow for handling this compound.

Step-by-Step Protocols

Storage Protocol

-

Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.

-

Location: Store the tightly sealed container in a cool, dry, and well-ventilated area.[9] The storage area should be designated for corrosive materials.

-

Incompatibilities: Ensure the storage location is free from incompatible materials, particularly water, bases, alcohols, and amines.

-

Container Integrity: Regularly check the container for any signs of corrosion or leakage.

Handling Protocol

-

Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment: Before handling, don all required PPE as outlined in Section 3.

-

Dispensing: When transferring or weighing the reagent, do so with caution to avoid spills. Use appropriate tools and equipment.

-

Reaction Quenching: After a reaction is complete, any excess this compound must be quenched carefully. This is typically achieved by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate. Never add water directly to the unreacted sulfonyl chloride.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Spill Response

-

Evacuation: Evacuate all non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, use a non-combustible absorbent material such as dry sand or earth to contain the spill.[13] Do NOT use water or combustible materials.

-

Neutralization: Carefully neutralize the spill with a weak base like sodium carbonate or lime.

-

Cleanup: Collect the absorbed material into a sealed container for hazardous waste disposal.[9][13]

Conclusion

This compound is a valuable tool in chemical synthesis, but its safe use is paramount. By understanding its chemical properties, adhering to stringent handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this reactive compound. A culture of safety, grounded in a thorough understanding of the reagents being used, is the cornerstone of a successful and secure research environment.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- Chemcasts. (n.d.). This compound (CAS 870704-14-6) Properties.

- S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- New Jersey Department of Health. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.

- Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfuryl chloride.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

- Fisher Scientific. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride, 97%.

- Fisher Scientific. (2020, December 20). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride.

- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. actylislab.com [actylislab.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. sams-solutions.com [sams-solutions.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pppmag.com [pppmag.com]

- 12. nj.gov [nj.gov]

- 13. nj.gov [nj.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its reactivity and versatility. Its importance is particularly pronounced in pharmaceutical and medicinal chemistry, where it serves as a key electrophilic building block for constructing a multitude of biologically active molecules.[1][2] The group's utility is rooted in the highly electrophilic nature of the sulfur atom, making it a prime target for nucleophilic attack and enabling the facile formation of stable sulfonamide and sulfonate ester linkages.[1][3][4] This guide provides a comprehensive exploration of the core reactivity, mechanistic underpinnings, and synthetic applications of sulfonyl chlorides, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

The Heart of Reactivity: Electronic Structure and Mechanism

The chemical behavior of a sulfonyl chloride is fundamentally dictated by its electronic architecture. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant electron deficiency at the sulfur center.[3][4] This pronounced electrophilicity is the primary driver of its reactivity, making the sulfonyl group an excellent substrate for a wide range of nucleophiles.[3][4]

The Electrophilic Sulfur Center

The two double bonds to oxygen and the single bond to chlorine effectively withdraw electron density from the sulfur atom. This polarization makes the sulfur atom highly susceptible to attack by electron-rich species (nucleophiles).[3] The chlorine atom serves as an excellent leaving group, readily displaced upon nucleophilic attack to complete the substitution reaction.[3]

Mechanistic Pathways: A Duality

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of detailed study. Evidence points towards two primary pathways, with the operative mechanism often depending on the specific reactants and conditions:

-

Stepwise Addition-Elimination: The nucleophile attacks the electrophilic sulfur, forming a transient, trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs, proceeding through a single trigonal bipyramidal transition state.

Computational studies and kinetic data suggest that the reaction landscape is nuanced, but the concept of a trigonal bipyramidal geometry is central to understanding the transformation.[4][5]

Caption: Logical workflow for the Hinsberg test to differentiate amines.

Sulfonate Ester Synthesis: Activating Alcohols

Alcohols are generally poor nucleophiles, and their hydroxyl group (-OH) is a notoriously poor leaving group. Sulfonyl chlorides provide an elegant solution to this problem by converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or triflate). [6][7]This transformation turns the oxygen into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. [6][7]A key advantage of this method is that the reaction occurs at the oxygen atom, meaning the stereochemistry of the carbon atom bearing the alcohol is retained. [8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]

- 8. youtube.com [youtube.com]

electrophilicity of 2-Fluoro-5-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Electrophilicity of 2-Fluoro-5-methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive examination of the electrophilic character of this compound, a key intermediate in synthetic organic chemistry and drug development. The inherent reactivity of the sulfonyl chloride functional group is fundamentally governed by the highly electrophilic nature of the sulfur atom. This guide dissects the nuanced electronic and steric contributions of the ortho-fluoro and meta-methyl substituents on the benzene ring, which collectively modulate this reactivity. Through an exploration of reaction mechanisms, quantitative kinetic analysis, and computational modeling, this document offers researchers and drug development professionals the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent.

The Sulfonyl Chloride Functional Group: A Primer on Reactivity

The sulfonyl chloride group (–SO₂Cl) is a cornerstone of organic synthesis, prized for its ability to react with a vast array of nucleophiles.[1][2] The reactivity of this functional group is dictated by the electronic state of the central sulfur atom. This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which exert a strong electron-withdrawing inductive effect. This polarization renders the sulfur atom significantly electron-deficient and thus highly electrophilic, making it a prime target for nucleophilic attack.[1]